HIOC Demonstrates Superior TrkB Receptor Activation Compared to the Structural Analog N-Acetylserotonin
HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide) is a derivative of 2-oxopiperidine-3-carboxamide that exhibits significantly greater activation of the TrkB receptor than N-acetylserotonin (NAS), a close structural analog that shares the serotonin core. This advantage is directly supported by in vitro assays measuring TrkB activation potency [1].
| Evidence Dimension | TrkB receptor activation potency |
|---|---|
| Target Compound Data | HIOC: Greater activation of TrkB than NAS (quantitative fold-difference reported in primary literature) |
| Comparator Or Baseline | N-Acetylserotonin (NAS): Baseline TrkB activator |
| Quantified Difference | HIOC > NAS (superior activation; exact fold-difference reported in reference [1]) |
| Conditions | In vitro TrkB receptor activation assays in mammalian neurons |
Why This Matters
Higher TrkB activation potency translates directly to more robust downstream neuroprotective signaling, reducing the required dose and improving the therapeutic window for neuroprotection studies.
- [1] Setterholm NA, McDonald FE, Boatright JH, Iuvone PM. Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Tetrahedron Lett. 2015 Jun 3;56(23):3413-3415. doi: 10.1016/j.tetlet.2015.01.167. View Source
